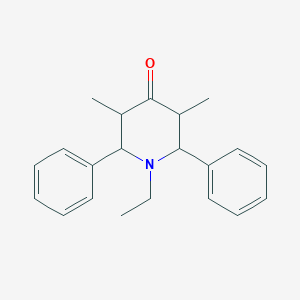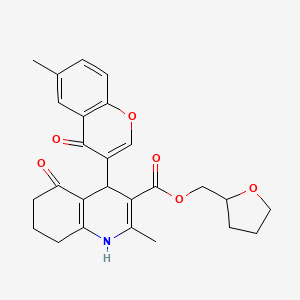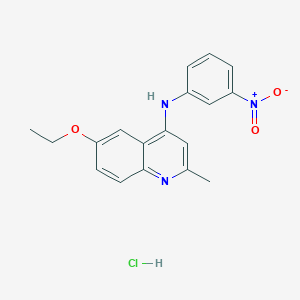![molecular formula C16H17BrO3 B4925193 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4925193.png)
1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological effects of β2-adrenergic receptors and their role in various diseases.
Mechanism of Action
1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 works by binding to the β2-adrenergic receptors and blocking their activation by endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the physiological effects mediated by these receptors such as bronchodilation, vasodilation, and lipolysis.
Biochemical and Physiological Effects:
1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 can inhibit the binding of radiolabeled ligands to β2-adrenergic receptors in a dose-dependent manner. In vivo studies have shown that 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 can block the bronchodilatory effects of β2-adrenergic agonists such as salbutamol and formoterol in patients with asthma and COPD. 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 has also been shown to block the vasodilatory effects of β2-adrenergic agonists in patients with heart failure.
Advantages and Limitations for Lab Experiments
1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 has several advantages for lab experiments. It is a highly selective antagonist of β2-adrenergic receptors, which allows researchers to study the physiological effects of these receptors without interference from other receptors. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. It also has some off-target effects, such as blocking the β1-adrenergic receptors at high concentrations.
Future Directions
There are several future directions for research on 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551. One area of research could be to study the effects of 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 on β2-adrenergic receptors in different tissues and organs. Another area of research could be to develop more potent and selective β2-adrenergic receptor antagonists based on the structure of 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551. Additionally, research could be done to develop new methods for administering 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551, such as sustained-release formulations or inhalation formulations for the treatment of asthma and COPD. Finally, research could be done to study the role of β2-adrenergic receptors in other diseases such as diabetes and obesity.
Synthesis Methods
1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 can be synthesized by reacting 2-methoxybenzyl chloride with 3-(3-bromophenoxy)propylamine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551.
Scientific Research Applications
1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 is widely used in scientific research to study the physiological effects of β2-adrenergic receptors. It has been shown to be a potent and selective antagonist of β2-adrenergic receptors, which are involved in various physiological processes such as bronchodilation, vasodilation, and lipolysis. By blocking the β2-adrenergic receptors, 1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene 118,551 can help researchers understand the role of these receptors in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
properties
IUPAC Name |
1-bromo-3-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-15-8-2-3-9-16(15)20-11-5-10-19-14-7-4-6-13(17)12-14/h2-4,6-9,12H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPHGIPCXBEPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6436157 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,3-dimethylphenyl)amino]acrylonitrile](/img/structure/B4925132.png)
![3-[1-(benzylsulfonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4925136.png)


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B4925162.png)


![2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4925173.png)
![9-hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4925178.png)
![ethyl 6-(5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B4925185.png)
![2-[(triphenylphosphoranylidene)amino]-1,3-thiazole](/img/structure/B4925189.png)

